Thiazafluron

Beschreibung

Historical Context and Evolution of Thiazafluron Application

This compound was first reported in scientific literature in 1973. nih.gov As a substituted urea (B33335) herbicide, its development was part of a broader mid-20th century expansion in the research and development of synthetic organic herbicides. This era saw the introduction of numerous chemical families that offered new solutions for weed management in various agricultural and industrial settings.

The application of this compound has been historically focused on non-crop areas such as roadsides, railways, and industrial sites. Its effectiveness in controlling difficult weeds, including nut-grass (Cyperus rotundus), made it a valuable tool for total vegetation management. nih.gov

Over time, the use of this compound has declined, and it is now considered obsolete in many countries. nih.gov This evolution in its application status can be attributed to a combination of factors, including the development of newer herbicides with more selective action or more favorable environmental profiles, as well as changes in regulatory landscapes. In the European Union, for instance, this compound is not an approved active substance for use in plant protection products. nih.gov

Academic Significance and Research Trajectories of this compound

The academic significance of this compound primarily lies in its mode of action as a photosynthetic inhibitor. Like other phenylurea herbicides, this compound disrupts the photosynthetic electron transport chain in plants. nih.gov This mechanism of action has been a subject of extensive research in the field of weed science.

The environmental fate of this compound has also been a trajectory of academic research, focusing on its persistence, degradation, and mobility in soil and water. The degradation of phenylurea herbicides can be a relatively slow process and is influenced by factors such as soil type, pH, microbial activity, and sunlight. Research in this area aims to understand the potential for these compounds to persist in the environment and to identify their degradation pathways and metabolites.

Furthermore, structure-activity relationship (SAR) studies of thiadiazolylurea and related herbicides have been a focus of academic inquiry. These studies aim to understand how the chemical structure of these compounds relates to their herbicidal efficacy. Such research is crucial for the design of new and more effective herbicidal molecules.

Scope and Objectives of this compound Research

The primary scope of research on this compound has been driven by the objective of understanding its efficacy and mode of action as a herbicide. Early research would have focused on its synthesis, screening for herbicidal activity against a range of weed species, and determining its potential applications in agriculture and non-crop vegetation management.

A significant objective of subsequent academic research has been to elucidate the biochemical and physiological basis of its herbicidal action. This includes detailed studies of its interaction with the photosystem II complex and the consequences of this inhibition on plant physiology.

Another key objective of this compound research has been to assess its environmental behavior and impact. This includes studies on its degradation kinetics in soil and water, the identification of its major degradation products, and its potential for leaching and runoff. The overarching goal of this research is to evaluate the environmental risks associated with its use and to inform regulatory decisions.

While this compound is now largely considered an obsolete herbicide, historical and ongoing research on this and similar compounds continues to contribute to the broader understanding of herbicide science, from the development of new active ingredients to the management of herbicide resistance and the mitigation of environmental impacts.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₇F₃N₄OS |

| Molecular Weight | 240.21 g/mol |

| IUPAC Name | 1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea |

| CAS Number | 25366-23-8 |

| Appearance | White crystalline solid |

Table 2: Herbicidal Activity Spectrum of this compound

| Weed Type | Efficacy | Examples of Controlled Weeds |

| Annual Broad-leaved Weeds | High | Various species |

| Perennial Broad-leaved Weeds | High | Various species, including difficult-to-control weeds |

| Grasses | Variable | Generally less effective than on broad-leaved weeds |

| Sedges | High | Cyperus rotundus (Nut-grass) |

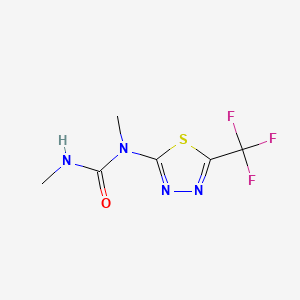

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4OS/c1-10-4(14)13(2)5-12-11-3(15-5)6(7,8)9/h1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJPZPLAZVZTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1=NN=C(S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180010 | |

| Record name | Thiazafluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25366-23-8 | |

| Record name | Thiazafluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25366-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazafluron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025366238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazafluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazfluron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZAFLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX8ID0K28Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Thiazafluron

Advanced Synthetic Routes for Thiazafluron and Analogues

The synthesis of this compound is a multi-step chemical process, a common strategy employed when the target compound cannot be efficiently synthesized in a single reaction. smolecule.comvapourtec.com This approach necessitates the precise orchestration of various chemical reactions to construct specific functional groups and bonds. pharmafeatures.com

The synthesis of this compound typically involves several sequential chemical transformations. smolecule.com This multi-step approach is fundamental in synthetic chemistry, allowing for the controlled and efficient creation of complex compounds. vapourtec.com Such processes are designed to build intricate molecular architectures, ensuring the correct arrangement of atoms and functional groups. pharmafeatures.com

A pivotal step in the synthesis of this compound is the formation of its central 1,3,4-thiadiazole (B1197879) ring. nih.govsmolecule.comherts.ac.uk This heterocyclic core is generally formed by reacting appropriate thioketones with amines or other nitrogen sources. smolecule.com Following the formation of the core, subsequent functionalization reactions are undertaken to introduce various chemical groups, completing the this compound molecule. smolecule.com These functionalization steps can involve processes such as amidation, alkylation, and cross-coupling reactions. d-nb.info

The incorporation of fluorinated substituents, specifically the trifluoromethyl (-CF3) group, is a critical aspect of this compound synthesis. nih.govsmolecule.comherts.ac.uk The introduction of fluorine atoms into organic molecules is known to significantly influence their physicochemical and biological properties. mdpi.comnih.gov Fluorinated groups can be integrated into the molecule through electrophilic fluorination techniques or nucleophilic substitutions. smolecule.com Organofluorine chemistry plays a vital role in developing efficient methods for introducing these emergent fluorinated substituents onto heterocyclic systems. mdpi.com Reagents such as N-fluorobenzenesulfonimide (NFSI) are examples of electrophilic fluorinating agents used in such syntheses. nih.gov

Derivatization Strategies for Novel this compound-Based Compounds

Derivatization of this compound involves chemical modifications to create new compounds, often with altered or enhanced properties. These strategies leverage the inherent reactivity of this compound's functional groups.

This compound has served as a precursor in the synthesis of novel thiadiazole and oxadiazole derivatives. smolecule.com These derivatives have been investigated for a range of potential applications, including their utility as antimicrobial and antioxidant agents. smolecule.comresearchgate.net

Synthesis of Thiadiazole Derivatives: 1,3,4-thiadiazole derivatives can be synthesized through multi-step sequences, often commencing from substituted benzoic acids or acid hydrazides. researchgate.netchemmethod.com Specific methods for forming the 1,3,4-thiadiazole ring include the reaction of acid hydrazides with ammonium (B1175870) thiocyanate (B1210189) or the cyclization of 4-amino-5-mercapto-1,2,4-triazoles. chemmethod.comsci-hub.st

Synthesis of Oxadiazole Derivatives: 1,3,4-oxadiazole (B1194373) derivatives are commonly synthesized from acid hydrazides (or hydrazine) reacting with acid chlorides or carboxylic acids. nih.govajchem-a.com Another prevalent route involves the direct cyclization of diacylhydrazines using various dehydrating agents, such as phosphorus oxychloride. nih.govajchem-a.comptfarm.pl Substituted aromatic acids can also serve as versatile starting materials for these syntheses. nih.gov

The chemical reactivity of this compound is largely dictated by its constituent functional groups. smolecule.com It is known to undergo nucleophilic substitution reactions. smolecule.com For instance, this compound can react with hydroxyl ions in a base-mediated hydrolysis process, which leads to the formation of less active metabolites. smolecule.com Studies on thiazole-containing compounds indicate that their biotransformation can involve the generation of reactive metabolites through pathways such as epoxidation, S-oxidation, N-oxidation, and oxaziridine (B8769555) formation. uni-frankfurt.de The sulfur atom and the unsaturated bond within the thiazole (B1198619) (or thiadiazole) ring are often identified as key sites for these chemical transformations. uni-frankfurt.de

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| PubChem CID | 32921 | nih.govherts.ac.uk |

| Molecular Formula | C₆H₇F₃N₄OS | nih.govsmolecule.com |

| Molecular Weight | 240.21 g/mol | nih.govsmolecule.com |

| IUPAC Name | 1,3-dimethyl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea | nih.govherts.ac.uk |

| Synonyms | N,N-dimethyl-N'-(5-trifluromethyl-1,3,4-thiadiazol-2-yl)urea, thiazaflurone | nih.gov |

| Classification | Organonitrogen heterocyclic compound, Organosulfur heterocyclic compound, Thiadiazolylurea herbicide, Urea (B33335) herbicide | nih.govsmolecule.comherts.ac.uk |

Table 2: Common Starting Materials and Reagents for Thiadiazole and Oxadiazole Synthesis

| Derivative Type | Common Starting Materials | Key Reagents/Conditions | Source |

| Thiadiazole | Substituted benzoic acids, Acid hydrazides, 4-amino-5-mercapto-1,2,4-triazoles | Ammonium thiocyanate, Concentrated sulfuric acid, Acids | researchgate.netchemmethod.comsci-hub.st |

| Oxadiazole | Acid hydrazides, Hydrazine, Substituted aromatic acids, Diacylhydrazines | Acid chlorides, Carboxylic acids, Phosphorus oxychloride, Thionyl chloride, Polyphosphoric acid | nih.govajchem-a.comptfarm.pl |

Computational Approaches in this compound Synthesis Planning

Computational chemistry offers powerful tools for planning and optimizing the synthesis of chemical compounds, including this compound. These approaches range from theoretical calculations of molecular properties to sophisticated algorithms for retrosynthesis and predictive modeling of reaction outcomes. The application of artificial intelligence (AI) and machine learning (ML) has further revolutionized this field, enabling chemists to navigate complex synthetic challenges with greater efficiency and precision mdpi.comengineering.org.cn.

Retrosynthesis Analysis and Pathway Discovery for this compound Analogues

Retrosynthesis analysis is a fundamental problem-solving technique in organic chemistry, where the structure of a target molecule is progressively broken down into simpler, commercially available starting materials by applying "transforms" (the reverse of known synthetic reactions) mdpi.comnih.govacs.org. This approach is crucial for discovering viable synthetic pathways.

The concept of "dynamic retrosynthetic analysis" extends this further by allowing small structural perturbations to the target molecule. This can reveal shorter or more efficient synthetic routes for analogues, even if they differ by only a single atom from the original target researchgate.net. For instance, studies on other thiadiazole derivatives, such as benzodithienothiadiazole (DT-BTD) fragments, have explicitly utilized retrosynthetic analysis to identify their synthetic precursors, demonstrating the applicability of these methods to the thiadiazole scaffold present in this compound francis-press.com. By applying similar computational retrosynthesis techniques, researchers can explore novel this compound analogues with potentially improved properties or more accessible synthetic routes.

Predictive Modeling for Synthetic Feasibility and Optimization

Predictive modeling in chemical synthesis involves using computational methods to forecast various aspects of a reaction or molecular property, thereby assessing synthetic feasibility and optimizing conditions. This includes predicting physicochemical properties, reactivity, and even potential impurities.

For this compound (PubChem CID: 32921), computational chemical data such as molecular weight, XLogP3 (octanol-water partition coefficient), topological polar surface area (TPSA), and molecular complexity are readily computed nih.govguidechem.com. These properties are vital for understanding a compound's behavior and guiding synthetic strategies. For example, Log P values can inform solvent choices and separation techniques.

Table 1: Computed Chemical Properties of this compound

| Property | Value | Unit | Source (Computed by) |

| Molecular Weight | 240.21 | g/mol | PubChem nih.gov |

| XLogP3 | 0.8 | - | PubChem nih.gov |

| Topological Polar Surface Area | 86.4 | Ų | PubChem nih.gov |

| Complexity | 249 | - | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 7 | - | Guidechem guidechem.com |

| pKa (Predicted) | 13.14 | - | Guidechem guidechem.com |

| Water Solubility (20 °C) | 2.096 | g/L | Guidechem guidechem.com |

Beyond basic properties, more advanced predictive models utilize quantum chemical methods, such as Density Functional Theory (DFT) calculations, to understand the electronic properties and reactivity of molecules mdpi.comnih.govsciepub.com. For instance, DFT has been used to develop predictive models for the activity of 1,3,4-thiadiazole derivatives, where descriptors like bond lengths, bond angles, and dipole moments were correlated with biological activity sciepub.com. While these examples focus on biological activity, the same principles apply to predicting reaction outcomes and identifying favorable synthetic pathways by understanding transition states and reaction energetics.

Computer-Aided Synthesis Planning (CASP) platforms, often powered by AI, offer "synthesizability assessment" and "process chemistry" features. These tools can predict the likelihood of successfully synthesizing a compound via a proposed route, suggest optimal reaction conditions (e.g., catalysts, solvents, temperature), and even anticipate potential impurities mdpi.comchemical.ai. For urea herbicides, kinetic barriers in isomerization have been studied using computational simulations, which can influence conformational preferences and thus impact synthetic approaches and product stability science.gov. Such predictive capabilities are invaluable for optimizing yields, minimizing by-products, and developing more efficient and sustainable synthetic processes for this compound and its derivatives.

Mechanisms of Action of Thiazafluron at the Molecular and Cellular Level

Enzymatic Inhibition and Biochemical Pathways Disrupted by Thiazafluron

The primary molecular targets of this compound involve key enzymatic processes essential for plant survival and growth.

Beyond its effect on amino acid synthesis, this compound's mode of action also involves the inhibition of photosynthesis in susceptible plant species. smolecule.com It achieves this by disrupting the enzyme systems that are critical for chlorophyll (B73375) synthesis. smolecule.com Chlorophyll, particularly chlorophyll a, is a fundamental photosynthetic pigment responsible for absorbing light energy and initiating the electron transport chain within photosystems I and II in the thylakoid membrane of chloroplasts. wikipedia.orgnih.govkhanacademy.orgyoutube.com Interference with chlorophyll synthesis can lead to chlorophyll degradation, impairing the plant's capacity to capture light energy and convert it into chemical energy (ATP and NADPH). researchgate.netnih.govkhanacademy.org The disruption of photosynthetic electron transport directly impacts carbon dioxide fixation, a core process of photosynthesis, and can induce oxidative stress within plant cells. frontiersin.org

Cellular and Physiological Responses to this compound Exposure in Target Organisms

The molecular disruptions caused by this compound manifest as distinct cellular and physiological responses in target weeds, ultimately leading to their demise.

The inhibition of acetolactate synthase by this compound leads to a severe deficiency in branched-chain amino acids, which are the building blocks of proteins. This deficiency culminates in impaired protein synthesis within the plant. smolecule.com The inability to synthesize essential proteins necessary for growth, development, and cellular repair results in profound physiological consequences, most notably stunted plant growth. smolecule.com This often progresses to visible symptoms such as chlorosis (yellowing of leaves due to chlorophyll deficiency) and necrosis (tissue death), eventually leading to the death of the weed.

The primary effects of this compound on ALS activity extend to broader metabolic perturbations within the plant. Secondary effects of ALS inhibition can include the accumulation of toxic intermediates such as 2-ketobutyrate (α-ketobutyrate or 2-KB) or its transamination product, 2-aminobutyrate (2-AB). researchgate.net These accumulations can further disrupt cellular processes. Beyond amino acid and chlorophyll synthesis, there are indications that this compound may also interfere with the plant's respiration system. researchgate.net Furthermore, studies on the impact of pesticides, which can include this compound, have shown that high concentrations can lead to significant decreases in protein content in seeds and an increase in total phenols in various plant parts, serving as indicators of chemical stress. pakbs.org

Comparative Analysis of this compound's Mechanism with Structurally Related Compounds

This compound is categorized as a thiadiazolylurea herbicide and a urea (B33335) herbicide. herts.ac.uk Its mechanism of action, particularly the inhibition of ALS, is shared with several other herbicide classes. The broad group of ALS-inhibiting herbicides encompasses five distinct chemical classes: sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthio (or oxy)-benzoates, and sulfonylamino-carbonyltriazolinones. researchgate.net this compound's mode of action as an ALS inhibitor aligns with these classes, highlighting a common strategy for weed control. researchgate.net

Furthermore, its primary mode of action involving the inhibition of photosynthesis is a characteristic shared with other urea-based herbicides. smolecule.com Structurally, this compound's effectiveness is partly attributed to its unique thiazole (B1198619) ring. smolecule.com While all ALS inhibitors target the same enzyme, the specific interaction at the enzyme's binding site can vary among different chemical classes. For instance, sulfonylureas are known to interact with specific amino acid side chains at the ALS binding site. researchgate.net Such structural variations among analogous compounds within the same class can influence their adsorption mechanisms in soil, which in turn can impact their environmental fate and potentially their biological activity and specificity. usda.gov

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).

Environmental Fate and Transport Dynamics of Thiazafluron

Adsorption and Desorption Processes in Soil Systems

Studies on Thiazafluron's adsorption and desorption in soils consistently demonstrate that these processes conform to the Freundlich equation researchgate.nettandfonline.comtandfonline.comresearchgate.net. The adsorption capacity and intensity are described by the Freundlich constants, Kf and nf, respectively tandfonline.comtandfonline.com.

Table 1: Freundlich Adsorption Constants for this compound

| Parameter | Range of Values | Source |

| Kf | 0.13 to 4.64 | tandfonline.comtandfonline.com |

| nf | 0.14 to 1.30 | tandfonline.comtandfonline.com |

Additionally, distribution coefficients (Kd) provide insight into the partitioning of this compound between the soil and solution phases. For instance, Kd values for clay loam and clay soils have been reported as 33.83 L kg⁻¹ and 18.12 L kg⁻¹, respectively researchgate.net. In other studies, Kd values ranged from 0.53 to 4.39 at an initial concentration of 0.05 mM, and from 0.38 to 3.39 at 0.5 mM, indicating moderate adsorption by soils compared to some other pesticides csic.es.

Influence of Soil Composition on this compound Adsorption Kinetics

The composition of soil significantly influences the adsorption kinetics of this compound. Simple and multiple regression analyses have identified soil clay content, illite (B577164) content, and Cation Exchange Capacity (CEC) as fundamental factors governing this compound adsorption by soils researchgate.netcsic.estandfonline.comtandfonline.comresearchgate.net. Notably, unlike many other substituted urea (B33335) herbicides, no significant correlation was found between this compound adsorption and soil organic matter content researchgate.nettandfonline.comtandfonline.comresearchgate.net. This suggests that the primary adsorption mechanisms for this compound are predominantly associated with the mineral fraction of the soil rather than its organic components.

Role of Clay Content, Illite, and Montmorillonite (B579905) in this compound Sorption

Clay minerals are pivotal in the sorption of this compound. Very high sorption has been observed in clay soils with a high content of altered illite researchgate.net. Illite is a prominent component of the clay fraction in many soils and plays a significant role in this compound adsorption researchgate.netcsic.estandfonline.comtandfonline.comresearchgate.net. Montmorillonite content also influences the Freundlich desorption coefficient (Kfd) values, suggesting its involvement in the retention of this compound researchgate.nettandfonline.comtandfonline.comresearchgate.net.

Research indicates that this compound can adsorb within the interlamellar space of montmorillonite clay minerals. This interaction primarily occurs through the substitution of water molecules associated with exchangeable cations by the carbonyl-amide groups of this compound, and through the formation of hydrogen bonds or water bridges between the amide's NH group and the basal oxygen of montmorillonite sjp.ac.lk. Interestingly, some studies have shown that illitic soil can adsorb a higher amount of this compound than montmorillonite, which may be due to the different forms in which these pure minerals are present in soils, leading to varying adsorption capacities sjp.ac.lk.

Hysteresis in this compound Desorption and Irreversible Binding

A consistent finding in studies of this compound's environmental fate is the phenomenon of desorption hysteresis researchgate.nettandfonline.comtandfonline.comresearchgate.net. Desorption of this compound is hysteretic across all examined conditions, meaning that the amount desorbed at a given concentration is lower than the amount adsorbed at the same concentration tandfonline.comtandfonline.com. This is quantitatively reflected in desorption values (nfd) being considerably lower than adsorption values (nf) tandfonline.comtandfonline.com.

This hysteresis is largely attributed to irreversible adsorption, although some degradation of the compound may also contribute researchgate.nettandfonline.comtandfonline.comresearchgate.net. It is suggested that this compound becomes irreversibly bound to the soil clay mineral components, contributing significantly to this hysteretic behavior researchgate.nettandfonline.comtandfonline.comresearchgate.net. Such irreversible binding can occur when sorbed molecules are physically entrapped within the sorbent matrix or form strong, non-reversible bonds with the soil components chemrxiv.org.

Table 2: this compound Desorption Percentages

| Soil Type | Desorption Percentage (after 4th process) | Source |

| Clay Loam Soil | 18.31% | researchgate.net |

| Clay Soil | 28.33% | researchgate.net |

Mobility and Leaching Potential in Terrestrial and Aquatic Environments

The mobility of this compound in the environment is inversely related to its adsorption characteristics csic.esresearchgate.net. Higher adsorption generally leads to reduced mobility and, consequently, a lower potential for leaching.

Assessment of this compound Movement in Soil Columns

Mobility studies conducted using repacked soil columns have provided insights into this compound's movement through soil profiles csic.esresearchgate.net. Breakthrough curves (BTCs) demonstrate an inverse relationship between leaching and adsorption; this compound, being more strongly adsorbed, exhibits lower mobility compared to weakly adsorbed herbicides like clopyralid (B1669233) researchgate.net. In laboratory soil column experiments, this compound showed low mobility, with the majority of residues remaining in the top 0.05 meters of the soil core.ac.uk. In some instances, complete leaching of this compound through the soil column was not observed, as the chemical was not detected in the leachate researchgate.net.

Simulation models, such as LEACHP, have been utilized to predict this compound's movement. These models generally provide acceptable predictions for the timing of concentration maxima and the shapes of the breakthrough curves for this compound researchgate.net. Soil physical properties, including texture, aggregate size, and pore-size distribution, significantly influence the transport of solutes like this compound in soil bcpc.org. Soils with higher fractal dimension values, indicative of a greater proportion of small-sized pores, tend to lead to increased retention and degradation of the herbicide, thereby retarding its leaching bcpc.org.

Factors Governing this compound Leaching into Groundwater and Surface Waters

The potential for this compound to leach into groundwater and surface waters is primarily governed by its adsorption and desorption dynamics within the soil matrix researchgate.netfloridadep.gov. Adsorption acts as a barrier, preventing the pesticide from contaminating water bodies, whereas desorption facilitates its release into the soil solution, making it available for runoff and leaching researchgate.net.

The GUS (Groundwater Ubiquity Score) leaching potential index for this compound is calculated at 3.12, which typically indicates a high leachability potential herts.ac.uk. This calculated potential highlights the importance of considering site-specific soil properties and environmental conditions, as observed mobility in soil column studies can show lower actual leaching due to strong adsorption and degradation processes researchgate.netcore.ac.ukbcpc.org. Leaching assessments are crucial for environmental risk management, evaluating potential contamination against established cleanup target levels (CTLs) for both groundwater and surface water floridadep.gov.

Volatilization and Runoff as Transport Pathways for this compound

The transport of this compound in the environment is influenced by its physical and chemical properties, as well as environmental conditions. Two significant pathways for its movement are volatilization and runoff.

Volatilization this compound exhibits low volatility, a characteristic supported by its vapor pressure and Henry's Law constant herts.ac.uk, pic.int. At 25 °C, the Henry's Law constant for this compound is reported as 2.31 x 10⁻⁰⁶ Pa m³ mol⁻¹, indicating that volatilization from water surfaces is not expected to be a significant fate process herts.ac.uk, pic.int. Adsorption of the pesticide to soil particles can further hinder its volatilization from soil surfaces researchgate.net.

Runoff Runoff represents a major transport pathway for pesticides, contributing to nonpoint source pollution and the dispersion of chemicals into various environmental compartments sjp.ac.lk. This compound's interaction with soil components plays a critical role in its potential for runoff. Studies suggest that this compound has a higher adsorption rate onto soil particles compared to some other herbicides, which implies a potential for reduced leaching and increased retention within the soil smolecule.com. However, the desorption of this compound from soil particles into the soil solution can facilitate its movement via runoff and leaching into water bodies researchgate.net. The water solubility of a pesticide also influences its runoff potential; compounds with low water solubility tend to remain on the soil surface, but can still be carried by surface runoff, whereas highly soluble pesticides are more prone to move with water metu.edu.tr. This compound is noted for its low aqueous solubility pic.int. The design of facilities for managing runoff from areas where this compound might be present, such as storage areas, is important to prevent contamination of public waterways lawcommission.gov.kn.

Degradation and Biotransformation Pathways in Environmental Compartments

The breakdown of this compound in the environment occurs through both abiotic and biotic processes, leading to its transformation into other compounds.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation refers to the non-biological breakdown of a chemical compound, primarily through chemical reactions like hydrolysis and photolysis.

Hydrolysis this compound is capable of undergoing nucleophilic substitution reactions, including base-mediated hydrolysis smolecule.com. This process can lead to the formation of less active metabolites smolecule.com. While specific aqueous hydrolysis half-life data for this compound at standard conditions (e.g., 20 °C and pH 7) are not readily available in the provided sources herts.ac.uk, hydrolysis in general is known to be a pH- and temperature-dependent process for many pesticides researchgate.net, acs.org.

Photolysis Photolysis involves the degradation of a compound due to exposure to light, typically sunlight. For this compound, explicit data on aqueous photolysis half-life at pH 7 are not provided herts.ac.uk. However, pesticides can generally break down through light exposure on foliage, soil surfaces, and in the air metu.edu.tr.

Microbial Biodegradation and Metabolite Formation

Microbial biodegradation is a significant pathway for the dissipation of pesticides in soil, driven by the metabolic activities of microorganisms.

Microbial Biodegradation The degradation of this compound in soil is primarily attributed to microbial activity researchgate.net. The adsorption of this compound onto soil particles can hinder its biodegradation, as it reduces the availability of the compound to microorganisms researchgate.net. Conversely, desorption into the soil solution makes the pesticide more accessible for microbial breakdown researchgate.net. Biodegradation is considered the most extensively studied dissipation process for pesticides sjp.ac.lk. Factors such as soil organic matter content, clay type, and cation exchange capacity (CEC) influence microbial diversity and, consequently, the rate of pesticide biodegradation researchgate.net.

Metabolite Formation During its degradation, this compound can form metabolites. For instance, base-mediated hydrolysis is known to produce less active metabolites smolecule.com. However, specific major or minor identified transformation products resulting from the microbial biodegradation of this compound were not detailed in the provided information, unlike for some other compounds like Thidiazuron where "Thiadiazolurea" was identified as a minor transformation product epa.gov.

Persistence and Environmental Half-Life Determinations

The persistence of a chemical compound in the environment is often quantified by its half-life, which is the time required for half of the initial amount of the substance to degrade.

Persistence this compound is characterized as being persistent in the environment smolecule.com, herts.ac.uk, pic.int. Its ability to adsorb effectively onto soil particles is believed to contribute to its environmental stability smolecule.com. It can remain quite persistent within soil systems pic.int.

Environmental Half-Life Determinations For this compound, the typical aerobic soil degradation half-life (DT₅₀) is reported as 125 days herts.ac.uk. Broader literature suggests a DT₅₀ range of 50-200 days, indicating its persistent nature herts.ac.uk. The half-life of pesticides in soil is influenced by various soil properties, including organic matter and clay content confex.com. Soils with higher organic matter and clay content generally lead to longer persistence of the compound confex.com.

Ecological Implications and Non Target Organism Interactions of Thiazafluron

Impact on Soil Microbial Communities and Ecological Processes

The persistence and mobility of herbicides in soil are critical factors influencing their ecological impact. Thiazafluron is noted for its high adsorption rate onto soil particles, particularly to soil clays (B1170129), including illite (B577164) content. nih.govfao.org This strong adsorption suggests a potential for reduced leaching and increased retention within the soil matrix, which can influence its long-term presence and interaction with soil components. fao.org

Studies on this compound's degradation in soil indicate a laboratory half-life (DT50) of 60 days at 20°C. fao.org While this suggests a moderate persistence, the extent to which this degradation is mediated by microbial activity is a subject of ongoing scientific inquiry. Research indicates that some degradation of this compound can occur, alongside irreversible adsorption to soil clay mineral components. nih.gov

The broader scientific literature highlights that pesticides, including herbicides, can exert various effects on soil microbial communities and their associated ecological processes. These effects can range from inhibition to stimulation of microbial growth, survival, and enzymatic activities, depending on the chemical structure, concentration, and soil properties. frontiersin.orgplos.orgjournaljamb.commdpi.comscielo.brscielo.org.mxpjoes.comagriculturejournals.cz Soil enzymes, such as dehydrogenases, phosphatases, and urease, are crucial catalysts for nutrient cycling (carbon, nitrogen, phosphorus, and sulfur) and are sensitive indicators of soil quality. pjoes.comagriculturejournals.czmdpi.com While general trends show that pesticides can alter these enzymatic activities, specific detailed research findings on the direct impact of this compound on the composition, biomass, or specific enzyme activities of soil microbial communities are not extensively documented in the available literature. However, its persistence and interaction with soil components imply a potential for influence on these vital ecological processes.

Table 1: this compound Soil Persistence

| Property | Value | Conditions | Source |

| Soil Half-life (DT50) | 60 days | Laboratory, 20°C | fao.org |

| Adsorption Rate | High | Onto soil particles, especially clay and illite | nih.govfao.org |

Effects on Aquatic Life and Ecosystem Functionality

This compound is explicitly classified as "Very toxic to aquatic life" (H400) and "Very toxic to aquatic life with long lasting effects" (H410), underscoring its significant hazard to aquatic ecosystems. nih.gov This classification is supported by acute toxicity data across different trophic levels of aquatic organisms.

Detailed aquatic ecotoxicity data for this compound reveal varying sensitivities among different species:

Fish: The 96-hour median lethal concentration (LC50) for fish has been reported with a minimum value as low as 0.000072 mg/L. pic.int

Daphnia (Crustaceans): The 48-hour median effective concentration (EC50) for Daphnia toxicity is reported to be greater than 119 mg/L. fao.org

Algae: Algae appear to be particularly sensitive to this compound, with a 96-hour median lethal concentration (LC50) reported at 0.013 mg/L. fao.org Other sources also report 72 or 96-hour EC50 values for algae ranging from 0.6 mg/L to 6.1 mg/L. pic.intpic.int

The extreme sensitivity observed in algae (0.013 mg/L) is highly consistent with the "very toxic to aquatic life" classification, as GHS Acute Aquatic Toxicity Category 1 typically applies to substances with LC50/EC50 values less than or equal to 1 mg/L. nih.gov The high toxicity to primary producers like algae can have cascading effects throughout aquatic food webs, potentially disrupting ecosystem functionality by impacting the base of the food chain. scielo.org.mxpan-europe.info

Table 2: this compound Acute Aquatic Ecotoxicity Data

| Organism Type | Endpoint | Value (mg/L) | Duration | Source |

| Fish | LC50 | 0.000072 (Min) | 96 hours | pic.int |

| Daphnia | EC50 | > 119 | 48 hours | fao.org |

| Algae | LC50 | 0.013 | 96 hours | fao.org |

Assessment of this compound Interactions with Environmental Contaminants

Bioavailability and Uptake by Non-Target Flora

Bioavailability refers to the extent to which a chemical is accessible to organisms for uptake and interaction. copernicus.org this compound's high adsorption rate to soil particles is a significant factor affecting its bioavailability. This strong binding to soil, particularly to clay minerals, suggests reduced mobility and, consequently, potentially lower bioavailability for uptake by plants from the soil solution. nih.govfao.org

Pesticide uptake by non-target plants can occur through roots from soil water or directly through foliage via spray drift. scielo.brepa.gov The Plant Uptake Factor (PUF) is a parameter used in environmental fate models to represent the fraction of dissolved pesticide in soil water taken up by plants with their transpiration stream. copernicus.org While general principles of plant uptake and residue trials for various pesticides in crops are well-established for regulatory purposes, specific detailed studies quantifying the bioavailability of this compound to non-target flora or its actual uptake and accumulation in non-crop plant tissues are not explicitly detailed in the provided search results. oecd.orgminoruses.euepa.govfao.orgpublications.gc.caeuropa.eu The high soil retention of this compound implies that root uptake by non-target terrestrial plants might be limited compared to more mobile compounds, but without specific studies, the extent of this effect on diverse non-target flora cannot be definitively quantified.

Advanced Analytical Methodologies for Thiazafluron Detection and Quantification

Chromatographic Techniques for Trace Analysis of Thiazafluron

Chromatographic techniques coupled with mass spectrometry are the gold standard for trace analysis of pesticides like this compound due to their high sensitivity, selectivity, and ability to handle complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound is a semi-volatile compound, its analysis by GC-MS is possible, often requiring derivatization to improve volatility and thermal stability. GC-MS systems, particularly those with tandem mass spectrometry (GC-MS/MS), offer high specificity and low detection limits. For instance, in multi-residue pesticide analysis, GC-MS/MS in MRM (Multiple Reaction Monitoring) mode is employed for both screening and confirmation tidoo.com. Studies have validated GC-MS/MS methods for detecting hundreds of pesticides, including this compound, in various food matrices, achieving satisfactory recovery rates and precision gcms.czshimadzu.com.

Detailed acquisition methods for GC-MS/MS analysis provide comprehensive insights into the parameters and settings employed. For example, a method for determining 308 pesticide residues, including this compound, in cucumber samples utilized GCMS-TQ8040 NX, achieving mean recoveries within the 70-120% range at the Limit of Quantification (LOQ) level for most compounds, with Relative Standard Deviation (RSD) values below 20% gcms.czshimadzu.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance LC-MS/MS (UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are widely preferred for this compound analysis, especially for polar and thermally labile compounds that are not suitable for GC. These techniques offer high sensitivity and selectivity, making them ideal for multi-residue analysis in complex food and environmental matrices.

LC-MS/MS systems, such as the Exploris 240 Orbitrap Thermo Scientific with LC-ESI-QFT, have been used for this compound analysis, reporting a retention time of 5.836 min and a precursor m/z of 241.0365 ([M+H]+ adduct) nih.gov. Collision energies of 15% and 30% (nominal) were applied for fragmentation, yielding characteristic fragment ions nih.gov.

UPLC-MS/MS significantly enhances analytical efficiency by providing improved chromatographic resolution and shorter analysis times waters.comwaters.com. A rapid multi-residue method developed for screening over 400 pesticide residues, including this compound, in food matrices like mango, avocado, and fruit-based baby food, utilized UPLC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode waters.comwaters.comwaters.comgimitec.com. This method achieved screening in a single 10-minute run with one MRM transition per pesticide, and confirmation required two separate 10-minute runs with two MRM transitions per pesticide waters.comwaters.comgimitec.com.

The performance characteristics of such UPLC-MS/MS methods demonstrate high linearity (r² > 0.990), low screening detection limits (SDL ≤ 5 µg/kg), and low limits of quantification (LOQ ≤ 10 µg/kg) for a vast number of pesticides, including this compound chrom-china.com. Recoveries typically range from 65.7% to 118.8% with RSDs between 0.2% and 19.9% at various spiked levels chrom-china.com.

Table 1: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Source |

| Instrument | Exploris 240 Orbitrap Thermo Scientific | nih.gov |

| LC Mode | LC-ESI-QFT | nih.gov |

| Column Name | XBridge C18 3.5um, 2.1x50mm, Waters | nih.gov |

| Retention Time | 5.836 min | nih.gov |

| Precursor m/z | 241.0365 | nih.gov |

| Precursor Adduct | [M+H]+ | nih.gov |

| Collision Energy 1 | 15% (nominal) | nih.gov |

| Collision Energy 2 | 30% (nominal) | nih.gov |

| Top Fragment m/z (CE 15%) | 184.015 | nih.gov |

| Top Fragment m/z (CE 30%) | 184.0149 | nih.gov |

Table 2: Performance Data for Multi-Residue Pesticide Analysis Including this compound by LC-QTOF/MS

| Parameter | Value Range (for 415 pesticides) | This compound Specific (if available) | Source |

| Linear Regression Coefficient (r²) | > 0.990 | Not specified individually | chrom-china.com |

| Screening Detection Limit (SDL) | ≤ 5 µg/kg (for 411 pesticides) | Not specified individually | chrom-china.com |

| Limit of Quantification (LOQ) | ≤ 10 µg/kg (for 413 pesticides) | Not specified individually | chrom-china.com |

| Recovery at LOQ | 65.7% - 118.4% | Not specified individually | chrom-china.com |

| RSD at LOQ | 0.9% - 19.7% | Not specified individually | chrom-china.com |

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is critical for accurate and reliable analysis of this compound in complex matrices such as food, soil, and water. These techniques aim to extract the analyte efficiently and remove interfering substances.

QuEChERS Methodology for this compound Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for multi-residue pesticide analysis in various food and agricultural products waters.comwaters.comgimitec.comresearchgate.net. This technique involves liquid-liquid partitioning using acetonitrile (B52724), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) researchgate.net.

For this compound residue analysis, the QuEChERS method typically involves homogenizing the sample, adding acetonitrile (often with 1% acetic acid) for extraction, and then salting out the pesticides into the organic solvent using a mixture of salts like magnesium sulfate (B86663) and sodium acetate (B1210297) waters.comgimitec.com. A subsequent cleanup step often utilizes d-SPE with primary secondary amine (PSA) and magnesium sulfate to remove matrix interferences gcms.czwaters.comgimitec.com. This approach has been successfully applied to analyze this compound in various matrices, including red cabbages and cucumbers, demonstrating its effectiveness in achieving good recovery rates and precision gcms.czshimadzu.comchrom-china.com.

Table 3: General QuEChERS Extraction Procedure Steps

| Step | Description | Source |

| 1 | Add 15 g homogenized sample to a 50-mL extraction tube containing 1.5 g sodium acetate and 6 g magnesium sulfate. Add 15 mL 1% acetic acid in acetonitrile. | waters.comgimitec.com |

| 2 | Add any pre-extraction internal standards. | waters.comgimitec.com |

| 3 | Shake vigorously for one minute and centrifuge > 1500 rcf for one minute. | waters.comgimitec.com |

| 4 | Transfer 1 mL of the acetonitrile extract into a 2-mL d-SPE tube containing 50 mg PSA and 150 mg magnesium sulfate. | waters.comgimitec.com |

| 5 | Shake for 30 seconds and centrifuge > 1500 rcf for one minute. | waters.comgimitec.com |

| 6 | Transfer 100 µL of final extract into an autosampler vial. Add any post-extraction internal standards. Dilute with 900 µL water. | waters.comgimitec.com |

Solid Phase Extraction (SPE) and Other Purification Methods

Solid Phase Extraction (SPE) is another widely used technique for the purification and concentration of analytes from complex matrices. SPE cartridges, such as Oasis HLB, are pre-conditioned with organic solvents (e.g., acetonitrile) and water before sample loading whiterose.ac.uk. After loading, the cartridges are dried, and the target analytes like this compound are eluted with a suitable solvent, which is then evaporated and reconstituted for analysis whiterose.ac.uk.

Studies on the adsorption mechanisms of this compound in soil clay components indicate its association with the mineral clay fraction rather than organic carbon, with significant sorption to smectite clays (B1170129) due to greater accessibility to interlayer spaces researchgate.netwhiterose.ac.ukacs.orgnerc.ac.uk. This understanding is crucial for optimizing SPE methods and other purification techniques for environmental samples. For instance, researchers have investigated the sorption of this compound by iron- and humic acid-coated montmorillonite (B579905), providing insights into its environmental fate and guiding extraction strategy development mdpi.com.

Biosensor and Enzymatic Assay Development for Rapid Screening

The development of biosensors and enzymatic assays offers promising avenues for rapid, on-site screening of this compound, complementing the more laborious and time-consuming chromatographic methods. While specific details on this compound-specific biosensors are less prevalent in general literature compared to chromatographic methods, the principle involves leveraging biological recognition elements for detection.

Enzymatic assays, for example, could potentially be developed based on this compound's mode of action as a photosynthetic electron transport inhibitor herts.ac.uk. Assays that measure the inhibition of specific enzymes or biological processes by this compound could serve as rapid screening tools. The broader class of thiadiazole-containing compounds, to which this compound belongs, is known to participate in various biological activities, including pesticide action, which can be exploited for assay development researchgate.netresearchgate.net. Research into enzymatic hydrolysis-degradable polymers for pesticide release also highlights the potential for enzyme-based interactions with such compounds google.com. Further research in this area could lead to the creation of portable and cost-effective devices for quick preliminary detection in field settings.

Use of this compound as an Analytical Reference Standard in Environmental Testing

This compound is widely recognized and utilized as an analytical reference standard in environmental testing laboratories globally lgcstandards.com. Its availability as a certified reference material (CRM) from reputable manufacturers, such as LGC Standards (including Dr. Ehrenstorfer products), underscores its importance in quality assurance and control lgcstandards.comir4intranet.org. These CRMs are produced under stringent quality management systems, including ISO 17034 for reference material producers and ISO/IEC 17025 for testing laboratories, ensuring the scientific integrity and certified values of the standards lgcstandards.comir4intranet.org.

Role in Method Validation: Analytical reference standards, including this compound, are indispensable for the validation of analytical methods used in environmental testing. Method validation is a documented process that confirms an analytical procedure consistently delivers reliable results for its intended purpose chromatographyonline.comepa.gov. Key performance parameters evaluated during validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix europa.eu.

Linearity and Range: Demonstrating that the analytical procedure provides results directly proportional to the analyte concentration within a specified range chromatographyonline.comeuropa.eu.

Accuracy: The closeness of test results to the true value, typically assessed through recovery studies where known amounts of the standard are spiked into blank matrices. Recoveries for pesticides in environmental samples are generally expected to be between 70% and 120%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to homogeneous samples. It is expressed as repeatability (intra-laboratory) and reproducibility (inter-laboratory), often measured by relative standard deviation (RSD) rsc.org. RSD values are typically expected to be ≤20% rsc.org.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified chromatographyonline.com.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision chromatographyonline.com.

Detailed Research Findings and Data Tables (Illustrative): While specific published research findings detailing the precise LOD, LOQ, and recovery rates for this compound as a standalone reference standard in various environmental matrices are not readily available in public search results, its widespread use by accredited laboratories implies that it meets these stringent validation criteria. The performance characteristics of analytical methods employing this compound as a reference standard would align with the general requirements for pesticide analysis in environmental samples.

To illustrate the type of data generated during such method validation, a hypothetical example of performance parameters for a pesticide (representative of compounds like this compound) analyzed in water and soil matrices using LC-MS/MS or GC-MS/MS is provided below. These values demonstrate the typical expectations for method performance when utilizing high-quality analytical reference standards in environmental testing.

Table 1: Illustrative Analytical Performance Parameters for a Pesticide in Environmental Matrices (Hypothetical Data)

| Parameter | Water Matrix (LC-MS/MS) | Soil Matrix (GC-MS/MS) | Acceptance Criteria (General) |

| LOD (µg/L or µg/kg) | 0.01 | 0.05 | As low as possible, matrix-dependent chromatographyonline.com |

| LOQ (µg/L or µg/kg) | 0.05 | 0.1 | Typically 3-10x LOD chromatographyonline.com |

| Recovery (%) | 95 ± 8 | 90 ± 10 | 70-120% |

| Precision (RSD, %) | < 10 | < 15 | ≤20% rsc.org |

| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 chromatographyonline.com |

Note: This table presents illustrative data based on general analytical method validation guidelines for pesticides in environmental matrices. Actual values for this compound would be determined through specific laboratory validation studies and documented in its Certificate of Analysis when purchased as a certified reference material.

The use of this compound as an analytical reference standard ensures that environmental monitoring programs can accurately identify and quantify this compound, contributing to reliable data for risk assessment and regulatory adherence.

Evolved Resistance Mechanisms to Thiazafluron

Molecular Basis of Resistance in Target Organisms

The molecular basis of herbicide resistance involves changes within the plant that prevent the herbicide from exerting its toxic effect.

Target-site resistance (TSR) occurs when a mutation in the resistant organism prevents the herbicide from binding effectively to its intended molecular target growiwm.org. For herbicides like Thiazafluron that inhibit acetolactate synthase (ALS), TSR would typically involve a modification in the ALS enzyme itself, reducing its sensitivity to the herbicide smolecule.comgrowiwm.orguppersouthplatte.org. Such alterations can result from single nucleotide changes (mutations) in the gene encoding the target protein uppersouthplatte.org. This type of resistance generally affects herbicides that share the same site of action growiwm.org. For this compound, which also acts as a photosynthetic electron transport inhibitor herts.ac.uksmolecule.com, target-site resistance could also involve mutations in the components of the photosynthetic machinery that prevent the herbicide from interfering with chlorophyll (B73375) synthesis smolecule.com. Specific instances of target-site mutations conferring resistance directly to this compound are not detailed in the provided search results.

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal concentration of the herbicide from reaching its target site growiwm.orgnih.gov. This can include reduced herbicide absorption, altered translocation within the plant, sequestration of the herbicide away from the target, or enhanced metabolism (detoxification) growiwm.orgnih.govscielo.br. Enhanced metabolism is a particularly concerning type of NTSR, leading to the alteration and inactivation of herbicides growiwm.org.

Several enzyme systems are known to play a crucial role in the metabolic detoxification of herbicides, contributing to NTSR uppersouthplatte.orgnih.govplos.orgmdpi.com. These include:

Esterases: These enzymes hydrolyze ester bonds, which are present in a wide range of insecticides and potentially some herbicides scielo.br. Increased activity or altered forms of esterases can lead to the breakdown of the herbicide molecule into less toxic metabolites scielo.br.

Glutathione S-transferases (GSTs): GSTs are a diverse family of enzymes central to the detoxification of xenobiotic compounds, including herbicides nih.govplos.orgnih.gov. They typically function by conjugating the herbicide or its metabolites with reduced glutathione, producing water-soluble compounds that are more readily excreted or sequestered nih.govgoogleapis.com. Enhanced GST activity has been linked to herbicide resistance in various weed species uppersouthplatte.orgfrontiersin.org.

Cytochrome P450 Monooxygenases (CYP450s): CYP450s are a superfamily of enzymes involved in the oxidative metabolism of a vast array of compounds, including herbicides nih.govscielo.brplos.orgnih.govfrontiersin.orgfrontiersin.orgmdpi.com. They can metabolize herbicides through oxidation reactions, often as a first step in detoxification pathways uppersouthplatte.orgscielo.brfrontiersin.org. Overexpression or increased activity of specific CYP450 genes has been frequently associated with herbicide resistance uppersouthplatte.orgscielo.brnih.govfrontiersin.orgfrontiersin.org.

While these detoxifying enzymes are widely recognized for their role in general herbicide resistance uppersouthplatte.orgnih.govscielo.brplos.orgmdpi.comgoogleapis.comfrontiersin.orgfrontiersin.org, specific research findings detailing their direct involvement in evolved resistance to this compound were not found in the provided search results.

Genetic Inheritance and Cross-Resistance Patterns

Herbicide resistance can be inherited through different genetic mechanisms. It can be governed by a single gene (monogenic) or by multiple genes (polygenic) nih.gov. Monogenic resistance, often associated with target-site mutations, can lead to high levels of resistance uppersouthplatte.org. Polygenic resistance, frequently observed in non-target-site mechanisms like enhanced metabolism, can confer resistance to herbicides with different modes of action, complicating management nih.gov.

Cross-resistance occurs when resistance to one herbicide confers resistance to other herbicides, even those with different chemical structures or modes of action nih.govtaylorandfrancis.combiorxiv.org. This phenomenon is particularly common with non-target-site resistance mechanisms, where a single detoxification pathway might metabolize multiple herbicides nih.govfrontiersin.org. For example, increased activity of cytochrome P450 monooxygenases can confer cross-resistance to various insecticides and potentially herbicides frontiersin.orgfrontiersin.orgnih.gov. Similarly, elevated GST activity can lead to cross-resistance nih.gov. The specific genetic inheritance patterns or cross-resistance profiles directly linked to this compound resistance are not detailed in the provided search results.

Evolutionary Dynamics of Resistance Development in Agricultural Systems

The evolution of herbicide resistance in agricultural systems is a classic example of adaptation driven by strong selection pressure nih.govgnest.orgulisboa.pt. The repeated and often intensive use of herbicides with the same mode of action creates an environment where resistant individuals, which may naturally exist at low frequencies in a population, have a significant survival advantage gnest.orgepa.gov. These resistant individuals then reproduce, leading to a rapid increase in the frequency of resistance genes within the population over successive generations gnest.org.

Factors influencing the evolutionary dynamics of resistance include the initial frequency of resistance alleles, the fitness cost of resistance in the absence of the herbicide, the intensity and frequency of herbicide application, and the genetic architecture of resistance (e.g., monogenic vs. polygenic) gnest.orgepa.govcsic.es. Agricultural practices, such as monocultures and reliance on a limited set of chemical pesticides, inadvertently exert selection pressure that accelerates the evolution of resistance gnest.orgcsic.es. Understanding these eco-evolutionary dynamics is crucial for predicting and managing the long-term responses of weed populations to herbicide applications nih.govplos.org.

Strategies for Resistance Management and Mitigation in this compound Application

Managing and mitigating herbicide resistance, including for compounds like this compound, is critical for sustainable agricultural practices and relies on an integrated approach epa.govcroplife.org.aufao.org. Key strategies aim to prevent or delay the development of resistance and, if it has already occurred, to regain susceptibility in pest populations croplife.org.au.

Effective resistance management strategies include:

Rotation of Herbicides with Different Modes of Action: This is a cornerstone of resistance management. By alternating or sequencing herbicides from different Mode of Action (MoA) groups, the selection pressure on any single resistance mechanism is reduced, delaying the evolution of resistance growiwm.orgepa.govcroplife.org.auirac-online.org. For this compound, this would involve rotating its use with herbicides that have distinct MoAs, such as those from different HRAC (Herbicide Resistance Action Committee) groups herts.ac.ukresearchgate.net.

Integrated Weed Management (IWM): IWM combines various control tactics beyond just chemical application. This can include cultural practices (e.g., crop rotation, diversified cropping systems, cover cropping), mechanical control (e.g., tillage), and biological control methods epa.govplos.orgcroplife.org.auresearchgate.net. Reducing reliance solely on chemical control lessens the selection pressure for resistance epa.govfao.orgresearchgate.net.

Avoiding Consecutive Applications of the Same MoA: Even within a single growing season or for a single pest generation, avoiding successive applications of herbicides with the same MoA is recommended croplife.org.auirac-online.org.

Monitoring and Early Detection: Regular monitoring of weed populations for signs of reduced herbicide efficacy is crucial. Early detection of resistance allows for timely adjustments to management strategies, preventing widespread resistance fao.org.

Use of Mixtures and Tank-Mixes: Combining herbicides with different modes of action can enhance efficacy and delay resistance development, provided both components are effective on the target pest epa.gov.

These strategies are broadly applicable to managing resistance to any herbicide, including this compound, by diversifying selection pressures and integrating multiple control methods to maintain the long-term effectiveness of chemical control options epa.govcroplife.org.au.

Structure Activity Relationship Sar Studies of Thiazafluron and Derivatives

Elucidation of Key Structural Motifs for Herbicidal Activity

The herbicidal activity of Thiazafluron and related urea (B33335) compounds is attributed to their function as Photosystem II (PSII) inhibitors. ucanr.edu These herbicides disrupt photosynthesis by binding to the D1 protein of the PSII complex within the chloroplast thylakoid membranes, thereby blocking electron transport. ucanr.eduumn.edu SAR studies on this class of compounds have identified several key structural motifs essential for this inhibitory activity.

A common structural feature among PSII-inhibiting herbicides, including the phenylurea family to which this compound is related, is an sp2 hybrid carbon atom adjacent to a nitrogen atom that possesses a lone pair of electrons. researchgate.net The core structural components responsible for the herbicidal activity of thiadiazolyl ureas like this compound are:

The Urea Bridge (-NH-CO-N<): This central moiety is critical for binding to the target site on the D1 protein. It is capable of forming crucial hydrogen bonds with amino acid residues in the binding pocket, such as His215. mdpi.comnih.gov

N-Alkyl Substituents: The presence of N-lipophilic substituents is necessary for the inhibitory effect. nih.gov In this compound, these are two methyl groups (a dimethylurea). While some lipophilicity is required, an excessive increase in the length of these alkyl chains can lead to a decrease in activity. nih.gov

The Heterocyclic Ring System: this compound features a 1,3,4-thiadiazole (B1197879) ring. The nature of this ring and its substituents significantly influences the molecule's binding affinity. nih.gov For the related phenylurea herbicides, 3,4-disubstitution on the phenyl ring was found to enhance the inhibition of PSII electron transfer. nih.gov In thiadiazolyl ureas, the substituent at the 5-position of the ring is critical. A study on 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, a close analog of this compound, identified it as the most potent among the derivatives tested, highlighting the importance of the substituent at this position. nih.gov

These motifs work in concert to allow the molecule to fit into the QB binding niche on the D1 protein, displacing the native plastoquinone (B1678516) and halting the photosynthetic electron flow. mdpi.commdpi.com

Computational Modeling and Pharmacophore Discovery for this compound

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable for understanding the interactions between PSII inhibitors and their target protein. nih.govnih.gov Molecular docking simulations have been used to predict the binding affinities and interaction modes of various herbicides, including ureas, with the QB binding site of the D1 protein. researchgate.netmdpi.com These studies show that urea and triazine-type inhibitors tend to bind near the Ser-264 amino acid residue of the D1 protein, forming hydrogen bonds that stabilize the complex. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.gov While a specific pharmacophore model for this compound is not extensively documented, one can be inferred from the common features of PSII inhibitors. Such a model would typically include:

Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygen of the urea bridge.

Hydrogen Bond Donors: Corresponding to the NH group of the urea bridge.

A Hydrophobic/Aromatic Feature: Representing the thiadiazole ring system.

These features spatially arranged are crucial for effective binding to the D1 protein. nih.gov 3D-QSAR studies on other PSII inhibitors, such as nostoclide analogues, have further underscored the importance of electrostatic ligand-acceptor interactions and the presence of aromatic interactions for high activity. scielo.brresearchgate.net These computational models serve as powerful tools for designing new derivatives with potentially enhanced herbicidal potency. scielo.brnih.gov

Correlation between this compound Structure and Specific Biological Activities (e.g., Antimicrobial, Antioxidant Potential)

Beyond its herbicidal action, the 1,3,4-thiadiazole scaffold present in this compound is known to be a core structure in a variety of compounds exhibiting a broad spectrum of biological activities. sarcouncil.com Numerous studies have investigated the antimicrobial and antioxidant potential of 1,3,4-thiadiazole derivatives, revealing distinct structure-activity relationships.

Antimicrobial Activity: The antimicrobial potential of thiazole (B1198619) and thiadiazole derivatives has been extensively reviewed. wjbphs.comjchemrev.comekb.egnih.gov The activity is highly dependent on the nature and position of substituents on the heterocyclic ring.

SAR studies on a series of thiazolidin-4-one derivatives bearing a 1,3,4-thiadiazole moiety revealed that compounds with electron-withdrawing groups (e.g., -Cl, -NO₂) at the para position of a phenyl substituent showed promising antimicrobial potential. nih.gov

In other series, the presence of specific substituents like 4-chlorophenyl and 2,4-dichlorophenyl on the 1,3,4-thiadiazole ring resulted in significant activity against Mycobacterium tuberculosis. nih.gov

The combination of thiazoline (B8809763) derivatives with conventional antibiotics has been shown to produce a synergistic effect against multidrug-resistant Staphylococcus aureus. nih.gov

Antioxidant Potential: The 1,3,4-thiadiazole nucleus is also a key feature in many compounds developed for their antioxidant properties. nih.gov The antioxidant capacity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netsaudijournals.com

In one study of novel 1,3,4-thiadiazole-2-thiols, structural modifications at the 5-position of the ring were explored. researchgate.net The results showed that certain substitutions led to compounds with very high antioxidant activities. researchgate.net

Another SAR study on thiazolidin-4-one derivatives containing 1,3,4-thiadiazole found that para-substituted halogen and hydroxy derivatives displayed remarkable antioxidant potential. nih.gov For instance, one derivative showed a potent IC₅₀ value of 22.3 µM in a DPPH assay, significantly stronger than the ascorbic acid standard (IC₅₀ = 111.6 µM). nih.gov

The following table summarizes SAR findings for antimicrobial and antioxidant activities from representative studies on 1,3,4-thiadiazole derivatives.

| Derivative Class | Substituent/Motif | Position | Observed Activity | Reference |

|---|---|---|---|---|

| Thiazolidin-4-ones with 1,3,4-Thiadiazole | -Cl, -NO₂ (Electron-withdrawing) | para-position of phenyl ring | Promising Antimicrobial | nih.gov |

| Thiazolidin-4-ones with 1,3,4-Thiadiazole | -Br, -OH (Halogen, Hydroxy) | para-position of phenyl ring | Potent Antioxidant | nih.gov |

| 1,3,4-Thiadiazole-fluoroquinolone hybrids | 4-chlorophenyl, 2,4-dichlorophenyl | On thiadiazole ring | Significant Anti-tuberculosis | nih.gov |

| Azetidinone-containing 1,3,4-thiadiazoles | Various substituents | para-position | Higher Anti-tuberculosis activity | nih.gov |

| Azetidinone-containing 1,3,4-thiadiazoles | Various substituents | meta-position | Inactive (Anti-tuberculosis) | nih.gov |

Quantitative and Qualitative SAR Approaches in this compound Research

Both quantitative and qualitative SAR approaches are employed to refine the understanding of how structural variations impact the biological activity of herbicide classes that include this compound.

Qualitative SAR: This approach involves analyzing trends in activity across a series of related compounds to derive general rules. For PSII-inhibiting ureas, qualitative SAR has established several key principles:

Binding is predominantly hydrophobic , but hydrogen bonding also plays a critical role. cambridge.org

The efficiency of PSII inhibition is enhanced by 3,4-disubstitution of the phenyl ring in phenylureas. nih.gov

The presence of N-lipophilic substituents is essential, but activity decreases if the alkyl chain becomes too long. nih.gov

These qualitative rules provide a foundational understanding of the structural requirements for herbicidal action and guide the synthesis of new analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling seeks to establish a mathematical relationship between chemical structure and biological activity. nih.gov For PSII inhibitors, QSAR studies often correlate the inhibitory concentration (IC₅₀ or pI₅₀) with physicochemical descriptors. nih.govcambridge.org

A QSAR study on N'-phenyl-N,N-disubstituted ureas found that the best equations describing inhibitory activity involved descriptors for dispersion forces (molar refractivity, MR) and steric hindrance at the para-position of the phenyl ring (e.g., Verloop's B2 and B4 parameters). nih.gov

In a combined docking and QSAR study of other heterocyclic PSII inhibitors, geometrical descriptors (WHIM and GETAWAY), which account for the spatial arrangement of substituents, were found to be significant contributors to herbicidal activity. nih.gov

More advanced 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have also been applied to PSII inhibitors, providing detailed 3D maps of favorable and unfavorable steric and electrostatic interactions. scielo.br

The following table summarizes key descriptors used in QSAR models for PSII inhibitors.

| QSAR Approach | Key Descriptor Type | Examples | Significance | Reference |

|---|---|---|---|---|

| 2D-QSAR | Physicochemical | MR (Molar Refractivity), 1χv (Connectivity Index) | Represents dispersion forces and molecular size. | nih.gov |

| 2D-QSAR | Steric | Verloop's B2(4), B4(4) | Describes steric hindrance at specific positions. | nih.gov |

| 3D-QSAR | Geometrical | WHIM, GETAWAY | Describes molecular shape and substituent positions. | nih.gov |

| 3D-QSAR | Field-based | CoMFA/CoMSIA fields (Steric, Electrostatic) | Maps favorable/unfavorable interaction regions in 3D space. | scielo.br |

These quantitative models are predictive tools that can estimate the activity of newly designed, unsynthesized compounds, thereby streamlining the discovery of more effective and selective herbicides. nih.gov

Emerging Research Frontiers and Advanced Applications of Thiazafluron Science

Novel Delivery Systems for Thiazafluron in Agricultural Contexts